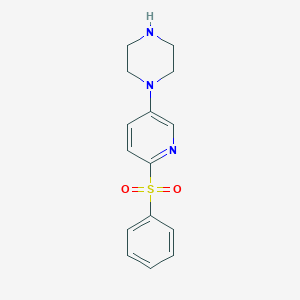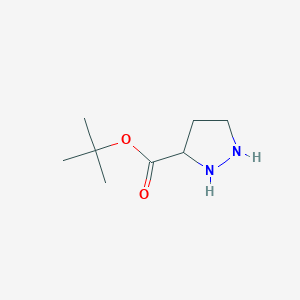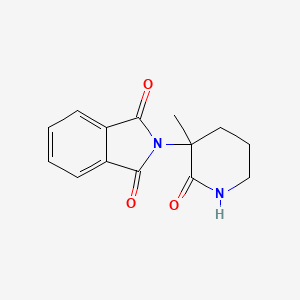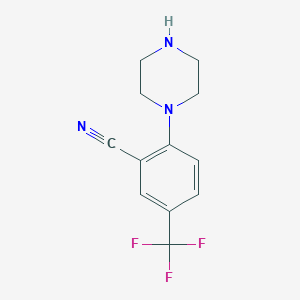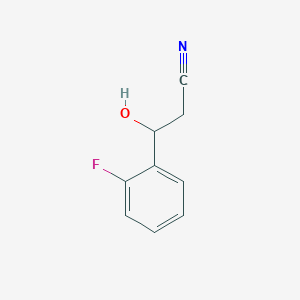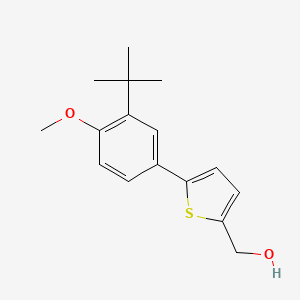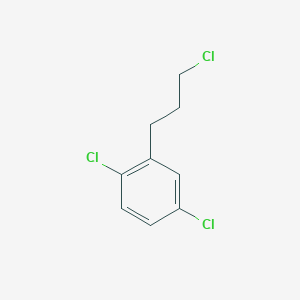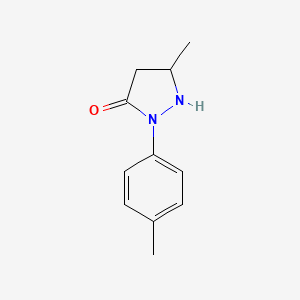
5-methyl-2-(p-tolyl)pyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(p-tolyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family It is characterized by a pyrazolidine ring substituted with a methyl group at the 5-position and a p-tolyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(p-tolyl)pyrazolidin-3-one can be achieved through several methods. One common approach involves the reaction of p-tolylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazolidinone ring. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetic acid.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of p-tolylboronic acid with 5-methylpyrazolidin-3-one in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product. This method offers the advantage of mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(p-tolyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the compound can yield pyrazolidine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of pyrazolidinone derivatives with various functional groups.
Reduction: Formation of pyrazolidine derivatives.
Substitution: Formation of substituted pyrazolidinone derivatives with different alkyl or acyl groups.
Scientific Research Applications
5-Methyl-2-(p-tolyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-(p-tolyl)pyrazolidin-3-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazolidinone ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The presence of the p-tolyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(p-tolyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazolidinone ring.
5-Methyl-2-(p-tolyl)pyrazole: Contains a pyrazole ring instead of a pyrazolidinone ring.
2-(p-Tolyl)pyrazolidin-3-one: Lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-2-(p-tolyl)pyrazolidin-3-one is unique due to the presence of both the methyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and binding properties, making it a valuable scaffold for drug design and synthesis.
Properties
CAS No. |
17028-79-4 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-6,9,12H,7H2,1-2H3 |
InChI Key |
DXDAGBMONVPBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


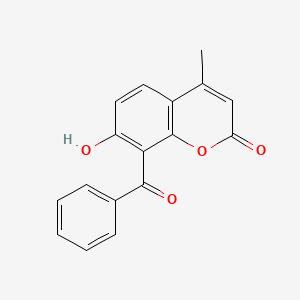
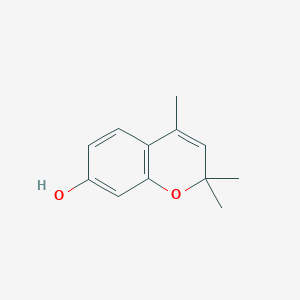
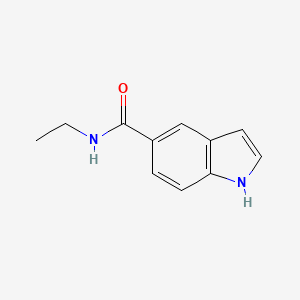
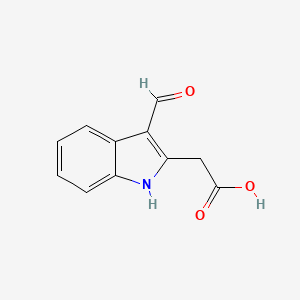
![4H-Furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8673100.png)
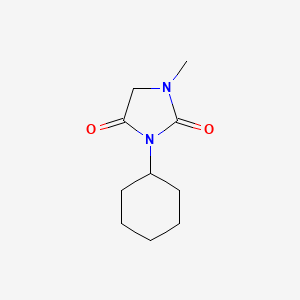
![2-(1H-Pyrrol-2-yl)benzo[d]thiazole](/img/structure/B8673112.png)
